tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate is a useful research compound. Its molecular formula is C11H21N5O2S and its molecular weight is 287.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Deprotection and Acylation
Research on the synthesis of penta-N-protected polyamides, which are derivatives of thermopentamine, discusses the selective deprotection of various amino-protecting groups, including tert-butoxycarbonyl (Boc), and their subsequent acylation. This study demonstrates the utility of tert-butyl carbamate derivatives in the selective modification of complex molecules, offering a pathway for the synthesis of derivatives with potential biological activities (Pak & Hesse, 1998).
Chemoselective Transformation of Amino Protecting Groups
Another study explored the transformation of common amino protecting groups into N-tert-butyldimethylsilyloxycarbonyl (silyl carbamate) groups. This chemoselective transformation highlights the versatility of tert-butyl carbamate derivatives in protecting amino groups during complex syntheses, further underscoring the importance of these derivatives in organic synthesis (Sakaitani & Ohfune, 1990).
Synthesis and Antimicrobial Activity
Tert-butyl carbazate, a related compound, has been used to synthesize 1, 3, 4-oxadiazoles-2-thione and 1, 2, 4-triazoles derivatives. This research highlights the antimicrobial potential of derivatives synthesized from tert-butyl carbamate compounds, suggesting the broader applicability of tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate in the development of new antimicrobial agents (Ghoneim & Mohamed, 2013).
Mechanism of Action
Target of Action
It is an important intermediate in the synthesis ofceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa .
Mode of Action
Ceftolozane works by binding to penicillin-binding proteins, inhibiting bacterial cell wall synthesis, and leading to cell death .
Biochemical Pathways
The compound is synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Pharmacokinetics
As an intermediate in the synthesis of ceftolozane, its properties may influence the bioavailability of the final product .
Result of Action
As an intermediate in the synthesis of ceftolozane, it contributes to the antibiotic’s efficacy against a wide range of bacteria .
Properties
IUPAC Name |
tert-butyl N-[1-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O2S/c1-6(2)7(8-14-15-9(19)16(8)12)13-10(17)18-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,17)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGQCFGICOPAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NNC(=S)N1N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.